Differential Neuromuscular nAChR Agonistic Potency: (R)-Enantiomer vs. (S)-Enantiomer
In a direct head-to-head comparison using human fetal nicotinic neuromuscular receptors, the (R)-enantiomer (R-anabasine) demonstrated significantly greater agonistic potency than the (S)-enantiomer (S-anabasine). The rank order of potency was reported as anabaseine ≫ R-anabasine > S-anabasine, establishing that the (R)-configuration confers enhanced activity at this receptor subtype [1].
| Evidence Dimension | Agonistic potency at human fetal nicotinic neuromuscular receptors |
|---|---|
| Target Compound Data | Rank order: anabaseine ≫ R-anabasine > S-anabasine |
| Comparator Or Baseline | (S)-anabasine enantiomer |
| Quantified Difference | Statistically significant rank-order difference; (R)-enantiomer exhibits intermediate potency between anabaseine and (S)-anabasine |
| Conditions | Human fetal nicotinic neuromuscular receptor functional assay |
Why This Matters
This enantioselective potency difference directly informs receptor subtype selectivity studies and validates the necessity of stereodefined (R)-material for reproducible nAChR pharmacology experiments.
- [1] Lee ST, Wildeboer K, Panter KE, et al. Relative toxicities and neuromuscular nicotinic receptor agonistic potencies of anabasine enantiomers and anabaseine. Neurotoxicology and Teratology. 2006;28(2):220-228. View Source
